molecular formula C15H9IO2 B13665245 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13665245
M. Wt: 348.13 g/mol
InChI Key: RUTHYJWIRCUXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is a specialized chemical building block based on the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research applications . This compound features an iodine atom at the ortho position of its phenyl ring, a key feature that enhances its potential as a synthetic intermediate for constructing more complex molecular architectures, particularly in metal-catalyzed cross-coupling reactions. Researchers value 1,3-indandione derivatives for their strong electron-accepting properties, which make them excellent candidates for developing organic materials. These applications include photoinitiators for polymerization, chromophores for non-linear optics (NLO), and electron-acceptor components in dyes for organic electronics and solar cells . The active methylene group in the indanedione core is highly amenable to functionalization via Knoevenagel condensation reactions, allowing for the straightforward synthesis of π-conjugated systems with tailored electronic properties . Furthermore, structural analogues of indane-1,3-dione are extensively investigated in medicinal chemistry for their bioactivity, serving as key scaffolds in the development of therapeutic agents . This product, this compound, is provided for research purposes as a high-purity solid to support innovation in these fields. This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H9IO2

Molecular Weight

348.13 g/mol

IUPAC Name

2-(2-iodophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9IO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H

InChI Key

RUTHYJWIRCUXNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)I

Origin of Product

United States

Preparation Methods

Condensation Reaction

A representative preparation method is described as follows:

  • Reactants : 2-iodobenzaldehyde (7.5 mmol, 1 equiv) and phthalide (7.5 mmol, 1 equiv).
  • Solvent : Anhydrous methanol (10 mL).
  • Catalyst/Base : Sodium methoxide (NaOMe), 25% wt in methanol (4.0 mL).
  • Additive : Ethyl acetate (1.8 mL).
  • Conditions : The aldehyde and phthalide are suspended in methanol, ethyl acetate is added, followed by NaOMe at room temperature. The reaction mixture is heated under reflux for 3 hours.
  • Work-up : After reflux, the mixture is cooled, solvent is removed under reduced pressure, water is added, and the solution is acidified with concentrated hydrochloric acid to pH 1.0.
  • Isolation : The 2-substituted indanedione precipitates and is collected by filtration, then dried under vacuum to yield a yellow solid.

This procedure yields the 2-(2-iodophenyl)-1H-indene-1,3(2H)-dione as a yellow powder, typically with high yield (up to 95% for analogous compounds) and purity suitable for further use without additional purification steps.

Variations and Derivative Syntheses

Several derivatives of this compound have been synthesized by modifying the substituents on the aromatic ring or the indene core. Examples include:

Compound Name Yield (%) Physical State Melting Point (°C) Notes
2,4,7-Trimethyl-2-(2-iodophenyl)-indene-1,3(2H)-dione 27 White solid 215-217 Prepared via general procedure A
2-(2-Iodo-5-methoxyphenyl)-4,7-dimethoxy-2-methyl-1H-indene-1,3-dione 31 Pale yellow solid >250 General procedure A, HRMS confirmed
2-Methyl-2-(2-iodo-5-methylphenyl)-1H-indene-1,3(2H)-dione 31 White solid 208-210 General procedure A
2-Allyl-2-(2-iodo-5-methoxyphenyl)-1H-indene-1,3(2H)-dione 21 White solid 135-138 Requires recrystallization

These derivatives were synthesized using similar condensation methods with substituted 2-iodobenzaldehydes and phthalide analogs, followed by purification via recrystallization or chromatography.

Summary Table of Preparation Conditions

Step Reagents/Conditions Outcome Reference
Condensation 2-Iodobenzaldehyde + phthalide, NaOMe in MeOH, reflux 3h Yellow solid, ~90-95% yield
Acidification Conc. HCl to pH 1.0 Precipitation of product
Purification Filtration, drying under vacuum Pure compound for further use
Derivative synthesis Substituted 2-iodobenzaldehydes + phthalide analogs Various yields (21-31%)
Catalytic functionalization Pd(OAc)2, Cu(OAc)2, NaOtBu, toluene, 120 °C, 8h Functionalized indene derivatives

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized indene-dione derivatives .

Scientific Research Applications

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

Structural and Substituent Variations

The 1H-indene-1,3(2H)-dione core allows for modular substitution at the 2-position, enabling fine-tuning of properties. Key analogs include:

Compound Name Substituent Key Structural Features
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione 2-Iodophenyl Heavy atom (I), strong electron withdrawal
Pyrophthalone (PP) 2-Pyridinyl Nitrogen-containing heterocycle
Quinophthalone (QP) 2-Quinolinyl Extended π-system, planar heterocycle
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione 4-Methoxyphenyl Electron-donating OCH3 group
2-(2-Fluorophenyl)-1H-indene-1,3(2H)-dione 2-Fluorophenyl Small, electronegative substituent
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione 9H-Xanthen-9-yl Bulky polycyclic substituent

Photochemical and Electronic Properties

  • Photostability: PP and QP exhibit solvent-dependent photostability. For example, QP is stable in cyclohexane but undergoes radical formation in alkaline aqueous solutions under UV light .
  • Optoelectronic Applications: Derivatives like PP14 (2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione) exhibit solvatochromism and fluorescence, making them candidates for organic semiconductors . The iodine substituent’s electron-withdrawing nature could lower the LUMO energy, enhancing charge transport in similar applications.

Biological Activity

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an indene-1,3-dione core and an iodine-substituted phenyl group, which may influence its biological interactions and therapeutic potential.

  • Molecular Formula : C16H10INO2
  • Molecular Weight : 391.16 g/mol
  • Structure : The compound features an indene-1,3-dione structure with a 2-iodophenyl substituent, which can play a significant role in its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

The anticancer potential of this compound has been a focal point in research. It has demonstrated cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • DU-145 (prostate cancer)

The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets such as enzymes involved in cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes related to tumor growth and microbial metabolism.
  • Receptor Binding : It can bind to specific receptors that regulate cellular processes, leading to altered signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of indene-diones, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Screening : In vitro studies conducted on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that it induced apoptosis via the intrinsic pathway.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(4-Bromoanilino)methylene-1H-indene-1,3(2H)-dioneIndene derivativeAntimicrobial and anticancer effects
2-(4-Chloroanilino)methylene-1H-indene-1,3(2H)-dioneIndene derivativeSimilar anticancer properties
2-(4-Fluoroanilino)methylene-1H-indene-1,3(2H)-dioneIndene derivativeEnhanced selectivity against specific cancer types

Q & A

Q. Key variables :

VariableImpact on Yield
Solvent polarityPolar aprotic solvents (DMF, DMSO) enhance electrophilic substitution
CatalystAcidic catalysts (p-TsOH) improve enol-keto tautomerization
Reaction timeProlonged heating (>12h) risks iodine dissociation

Basic: How can spectroscopic and crystallographic techniques resolve structural ambiguities in iodinated indene-diones?

Answer:

  • ¹H/¹³C NMR : Identify substituent effects:
    • The iodine atom in the 2-iodophenyl group deshields adjacent protons, shifting aromatic signals to δ 7.5–8.5 ppm (cf. fluorophenyl analogs in : δ 7.2–7.8 ppm) .
    • Carbonyl carbons (C=O) resonate at δ 180–190 ppm .
  • X-ray crystallography : Use SHELXL () to resolve steric effects from the bulky iodine substituent. Compare with 3-chlorophenyl analogs (), where Cl···O interactions stabilize crystal packing .

Advanced: How does the iodine substituent influence photostability and radical formation under UV irradiation?

Answer:

  • Photolytic pathways : shows that pyrophthalone (PP) and quinophthalone (QP) derivatives generate solvated electrons (e⁻) and radicals under UV light. For the iodinated analog:
    • Iodine’s heavy atom effect may enhance intersystem crossing, increasing triplet-state lifetimes .
    • Transient absorption spectroscopy (laser flash photolysis) can track iodine-centered radicals (e.g., I·) and their quenching rates in ethanol/cyclohexane .
  • Contradictions : Fluorophenyl derivatives () exhibit higher photostability than chlorophenyl analogs (), suggesting iodine’s polarizability may reduce stability compared to lighter halogens .

Advanced: What computational strategies predict biological activity (e.g., tyrosinase inhibition) for iodinated indene-diones?

Answer:

  • Docking studies : highlights indene-dione derivatives as tyrosinase inhibitors. For iodinated analogs:
    • Use AutoDock Vina to model interactions between the iodine atom and Cu²⁺ in the enzyme’s active site .
    • Compare with 2-(4-methoxyphenyl)hydrazono derivatives (), where substituent electronegativity modulates binding affinity .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer efficiency. Iodine’s electron-withdrawing effect may lower LUMO energy, enhancing redox activity .

Advanced: How do solvent and pH affect the tautomeric equilibrium (diketo vs. enol forms) in iodinated indene-diones?

Answer:

  • pH-dependent studies : demonstrates that PP and QP exist as enolate anions in alkaline conditions (pH >10). For iodinated analogs:
    • Use UV-Vis spectroscopy to monitor tautomer shifts: diketo forms absorb at λ ~300 nm, enolates at λ ~400 nm .
    • Iodine’s inductive effect stabilizes the enol form in nonpolar solvents (e.g., cyclohexane), while polar solvents (ethanol) favor diketo tautomers .

Advanced: What are the challenges in synthesizing iodinated indene-dione heterocyclic hybrids (e.g., chromone-fused derivatives)?

Answer:

  • Multicomponent reactions : describes chromone-indene hybrids synthesized via TP-C reactions. For iodinated variants:
    • Optimize stoichiometry to prevent iodine displacement during coupling (e.g., 1.2:1 ratio of 2-iodobenzaldehyde to indene-dione) .
    • Monitor by HPLC-MS for byproducts like dehalogenated intermediates .
  • Yield limitations : Iodine’s steric bulk reduces reaction efficiency compared to methoxy or nitro substituents (: 76% yield for nitro derivatives vs. ~50% expected for iodine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.